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Compound of Interest

Compound Name: 4-(3,5-Difluorophenyl)aniline

Cat. No.: B1603696 Get Quote

An In-depth Technical Guide to 4-(3,5-Difluorophenyl)aniline: Molecular Structure, Properties,

and Synthetic Applications

Executive Summary
4-(3,5-Difluorophenyl)aniline is a fluorinated biphenyl amine that serves as a critical structural

motif and versatile building block in medicinal chemistry and materials science. Its unique

electronic properties, conferred by the difluorinated phenyl ring, coupled with the synthetic

versatility of the aniline moiety, make it a valuable intermediate in the development of novel

therapeutic agents and functional materials. This guide provides a comprehensive overview of

its molecular structure, physicochemical properties, a detailed protocol for its synthesis via

Suzuki-Miyaura coupling, methods for its characterization, and insights into its application in

drug discovery.

Chemical Identity and Physicochemical Properties
4-(3,5-Difluorophenyl)aniline is an organic compound featuring a biphenyl scaffold. One

phenyl ring is substituted with an amino group at the para-position (position 4), rendering it an

aniline derivative. The second phenyl ring is attached at the C4 position of the aniline ring and

is substituted with two fluorine atoms at the meta-positions (positions 3 and 5).

The presence of the electronegative fluorine atoms significantly influences the molecule's

electronic distribution, lipophilicity, and metabolic stability, which are key considerations in drug
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design.[1] The amine group provides a reactive site for a multitude of chemical transformations,

allowing for the construction of more complex molecular architectures.[2]

Molecular Structure
The IUPAC name for this compound is 4-(3,5-difluorophenyl)aniline.[3] Its structure consists

of two directly connected benzene rings.

Caption: 2D molecular structure of 4-(3,5-Difluorophenyl)aniline.

Key Properties
A summary of the essential chemical and physical properties is provided below. These data are

critical for experimental design, safety assessment, and regulatory compliance.

Property Value Source

Molecular Formula C₁₂H₉F₂N [3]

Molecular Weight 205.20 g/mol [3][4]

IUPAC Name 4-(3,5-difluorophenyl)aniline [3]

CAS Number 405058-00-6 [3][5]

Canonical SMILES
C1=CC(=CC=C1C2=CC(=CC(

=C2)F)F)N
[3]

InChIKey
SNRIKEFXLUJEQK-

UHFFFAOYSA-N
[3]

Appearance Typically a solid powder N/A

Hydrogen Bond Donors 1 (from -NH₂) [3]

Hydrogen Bond Acceptors 3 (1 from N, 2 from F) [3]

Synthesis and Purification
The formation of the C-C bond between the two phenyl rings is the key step in synthesizing 4-
(3,5-difluorophenyl)aniline. The Suzuki-Miyaura cross-coupling reaction is a highly efficient
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and widely adopted method for this transformation, valued for its functional group tolerance and

high yields.

Synthetic Rationale
The chosen protocol involves the palladium-catalyzed reaction between 4-aminophenylboronic

acid and 1-bromo-3,5-difluorobenzene.

Catalyst: A palladium(0) complex, typically formed in situ from a precursor like Pd(PPh₃)₄ or

Pd(OAc)₂ with a phosphine ligand, is used to catalyze the C-C bond formation. The catalyst

facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.

Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is

essential. Its primary role is to activate the boronic acid by forming a more nucleophilic

boronate species, which facilitates the transmetalation step with the palladium complex.

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is

commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water

dissolves the inorganic base and boronic acid salt, creating a biphasic system where the

reaction efficiently proceeds at the interface.
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Starting Materials

Process

Workup & Purification

4-Aminophenylboronic Acid

Combine Reactants & Degas
(Inert Atmosphere, e.g., N₂ or Ar)

1-Bromo-3,5-difluorobenzene Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (Dioxane/Water)

Heat Reaction Mixture
(e.g., 80-100 °C)

Monitor Reaction Progress (TLC/LC-MS)

Cool to RT & Phase Separation

Reaction Complete

Aqueous Extraction (e.g., with EtOAc)

Dry Organic Layer (e.g., Na₂SO₄)

Solvent Evaporation (Rotovap)

Purification (Column Chromatography)

Final Product:
4-(3,5-Difluorophenyl)aniline

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-(3,5-Difluorophenyl)aniline via Suzuki Coupling.
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Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative method and should be performed by qualified personnel using

appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-aminophenylboronic acid (1.1

eq), and sodium carbonate (2.5 eq).

Catalyst Addition: Add the palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (e.g., 40 mL dioxane,

10 mL water).

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes to

remove oxygen, which can deactivate the palladium catalyst.

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress

using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS) until the starting aryl bromide is consumed (typically 4-12 hours).

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and

separate the organic layer.

Extraction: Extract the aqueous layer twice more with ethyl acetate (2x 30 mL).

Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic

phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced

pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by flash column chromatography on silica gel,

using a hexane/ethyl acetate gradient to yield the pure 4-(3,5-difluorophenyl)aniline.

Spectroscopic Characterization
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To confirm the identity and purity of the synthesized product, a combination of spectroscopic

techniques is employed. This provides a self-validating system, ensuring the material meets the

required standards for subsequent research.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic

signals for the aromatic protons. The protons on the aniline ring will appear as two doublets

(an AA'BB' system), while the protons on the difluorophenyl ring will show a distinct pattern

due to coupling with the adjacent fluorine atoms. The amine (-NH₂) protons will typically

appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 12 distinct

signals for the carbon atoms, with their chemical shifts influenced by the attached fluorine

and nitrogen atoms. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable, further

confirming the structure.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for

fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, with

its chemical shift being characteristic of an aryl fluoride.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the

compound. For 4-(3,5-difluorophenyl)aniline, the molecular ion peak [M]⁺ should be

observed at an m/z ratio corresponding to its exact mass (205.0703 Da).[3]

Applications in Drug Discovery and Development
The 4-(3,5-difluorophenyl)aniline scaffold is of significant interest to medicinal chemists for

several reasons:

Metabolic Stability: Fluorine substitution at the 3 and 5 positions of the phenyl ring can block

sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase

the compound's half-life and bioavailability.[1]

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of

the aniline nitrogen, making it less basic. This can be critical for optimizing a drug

candidate's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
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Enhanced Binding Interactions: The fluorine atoms can participate in favorable non-covalent

interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially

increasing binding affinity and selectivity.

Synthetic Handle: The primary amine of the aniline group is a versatile functional group that

can be readily modified through acylation, alkylation, sulfonylation, or used in further cross-

coupling reactions to build more complex molecules.[2]

This moiety is often incorporated as a key building block in the synthesis of kinase inhibitors,

receptor antagonists, and other classes of biologically active molecules.

Safety, Handling, and Storage
As with all laboratory chemicals, 4-(3,5-difluorophenyl)aniline and its precursors should be

handled with care.

Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety

glasses, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact

with skin and eyes.[7]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[7]

Toxicity: While specific toxicity data for this compound may be limited, aniline derivatives are

generally considered toxic and should be handled accordingly. Always consult the most

current Safety Data Sheet (SDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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